molecular formula C18H19ClN4O6S B2447141 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 1203185-35-6

2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No. B2447141
CAS RN: 1203185-35-6
M. Wt: 454.88
InChI Key: UOCSFNNEPHNQTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Unfortunately, the search results do not provide specific information about the chemical reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Chemical Structure and Synthesis

  • The compound is related to derivatives of xanthine and purine, which are synthesized for various applications. For instance, 7-(5-Carboxy­pent­yl)-1,3-dimethylxanthine has been synthesized and studied for its crystal structure, indicating potential in materials science and molecular design (Carvalho, Emmerling, & Schneider, 2007).
  • Another related compound, 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid, was created through the addition reaction of theophylline to 1-chloro-2,3-epoxypropane, demonstrating the synthetic versatility of purine derivatives (Hattori, Takai, & Kinoshita, 1977).

Chemical Properties and Interactions

  • Research has focused on the construction of complex heterocyclic systems involving similar compounds. For example, studies on the alkylation of 3-cyanopyridine-2(1H)-thiones have led to the formation of intricate pyrido-diazepino-purine derivatives, showing the chemical reactivity of such structures (Dotsenko, Sventukh, & Krivokolysko, 2012).

Potential Applications in Pharmacology and Biology

  • Related compounds have been explored for their pharmacological profile, such as a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, which shows the potential of such compounds in developing new medications (Laufer, Tries, Augustin, & Dannhardt, 1994).
  • The synthesis and evaluation of certain xanthineacetic acid derivatives have shown less toxicity and strong bronchodilating effects in vitro, suggesting possible therapeutic applications (Peikov, Danchev, Zlatkov, Ivanov, & Belcheva, 1995).

Molecular Modeling and Drug Design

  • Studies on chromene derivatives synthesized from dimedone and barbituric acid have provided insights into their potential as leads for anticancer drugs, highlighting the significance of purine derivatives in drug discovery (Santana et al., 2020).
  • In human keratinocytes, new purine derivatives with acetic acid moiety, such as those related to the compound , have been found safe, indicating their potential in dermatological applications (Wójcik-Pszczoła et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. The search results do not provide specific information about the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. The search results do not provide specific information about the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications and the current state of knowledge about its properties and behavior. One potential area of research could be the synthesis and characterization of similar compounds, as suggested by some of the papers retrieved .

properties

IUPAC Name

2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O6S/c1-21-15-14(16(27)22(2)18(21)28)23(17(20-15)30-9-13(25)26)7-11(24)8-29-12-5-3-10(19)4-6-12/h3-6,11,24H,7-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSFNNEPHNQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)O)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

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